molecular formula C17H13Cl2NOS B2551170 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole CAS No. 338409-53-3

2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole

Cat. No.: B2551170
CAS No.: 338409-53-3
M. Wt: 350.26
InChI Key: YFZIKJNMHSNTDC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would include 4-chlorobenzyl chloride and 4-chlorobenzaldehyde.

  • Methylation: : The methyl group is introduced via alkylation, often using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The chlorophenyl groups are susceptible to nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Products include 2-(4-phenyl)-4-[(4-phenyl)methoxy]-5-methyl-1,3-thiazole.

    Substitution: Products vary depending on the nucleophile used, such as 2-(4-aminophenyl)-4-[(4-aminophenyl)methoxy]-5-methyl-1,3-thiazole.

Scientific Research Applications

2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. The presence of chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the thiazole ring may participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-1,3-thiazole: Lacks the methyl group, potentially altering its reactivity and biological activity.

    2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methoxy]-5-methyl-1,3-thiazole: Substitution of one chlorophenyl group with a methoxyphenyl group, which may affect its chemical properties and applications.

    2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-ethyl-1,3-thiazole: Replacement of the methyl group with an ethyl group, influencing its steric and electronic properties.

Uniqueness

The unique combination of two 4-chlorophenyl groups, a methoxy group, and a methyl group in 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications. Its structural features allow for diverse chemical modifications, enabling the exploration of new derivatives with potentially enhanced activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NOS/c1-11-16(21-10-12-2-6-14(18)7-3-12)20-17(22-11)13-4-8-15(19)9-5-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZIKJNMHSNTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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